molecular formula C27H34N4O2S B11802564 N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide

Cat. No.: B11802564
M. Wt: 478.7 g/mol
InChI Key: QXYZJXCNTMMWEO-ZVOVCPRUSA-N
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Description

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl ring, a naphthamide group, and a tetrahydrobenzo[d]thiazol moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the naphthamide group, and the incorporation of the tetrahydrobenzo[d]thiazol moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthamide derivatives, cyclobutyl-containing molecules, and tetrahydrobenzo[d]thiazol analogs. Examples include:

  • Naphthamide derivatives with different substituents on the naphthalene ring.
  • Cyclobutyl compounds with varying functional groups.
  • Tetrahydrobenzo[d]thiazol analogs with different side chains.

Uniqueness

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H34N4O2S

Molecular Weight

478.7 g/mol

IUPAC Name

N-[3-[2-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide

InChI

InChI=1S/C27H34N4O2S/c1-2-12-31(22-9-10-23-24(15-22)34-26(28)30-23)13-11-27(33)16-21(17-27)29-25(32)20-8-7-18-5-3-4-6-19(18)14-20/h3-8,14,21-22,33H,2,9-13,15-17H2,1H3,(H2,28,30)(H,29,32)/t21?,22-,27?/m0/s1

InChI Key

QXYZJXCNTMMWEO-ZVOVCPRUSA-N

Isomeric SMILES

CCCN(CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O)[C@H]4CCC5=C(C4)SC(=N5)N

Canonical SMILES

CCCN(CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O)C4CCC5=C(C4)SC(=N5)N

Origin of Product

United States

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